molecular formula C9H15N3 B12537136 5,5-Dimethyl-3-(propan-2-yl)-4,5-dihydro-1H-pyrazole-4-carbonitrile CAS No. 820245-92-9

5,5-Dimethyl-3-(propan-2-yl)-4,5-dihydro-1H-pyrazole-4-carbonitrile

Cat. No.: B12537136
CAS No.: 820245-92-9
M. Wt: 165.24 g/mol
InChI Key: OXFARRKGXICJNP-UHFFFAOYSA-N
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Description

5,5-Dimethyl-3-(propan-2-yl)-4,5-dihydro-1H-pyrazole-4-carbonitrile is a dihydropyrazole derivative, a class of heterocyclic compounds recognized as privileged scaffolds in medicinal chemistry and drug discovery . The core pyrazole structure is a five-membered ring containing two adjacent nitrogen atoms, and this specific derivative features a carbonitrile group and an isopropyl substituent, which can significantly influence its reactivity, physicochemical properties, and biological interactions . Pyrazole and dihydropyrazole cores are extensively investigated as key precursors for the synthesis of more complex, biologically active molecules . Research into analogous compounds indicates potential applications in developing agents with anticancer and anti-inflammatory properties . The carbonitrile group is a versatile synthetic handle, amenable to further chemical transformations to create diverse libraries of compounds for high-throughput screening and structure-activity relationship (SAR) studies . Furthermore, the structural features of this molecule make it a candidate for use as a ligand in coordination chemistry and metal-catalyzed reactions . The compound is intended for research applications only and is not for diagnostic or therapeutic use. Researchers are advised to consult relevant safety data sheets and handle the material using appropriate personal protective equipment in a controlled laboratory environment.

Properties

CAS No.

820245-92-9

Molecular Formula

C9H15N3

Molecular Weight

165.24 g/mol

IUPAC Name

5,5-dimethyl-3-propan-2-yl-1,4-dihydropyrazole-4-carbonitrile

InChI

InChI=1S/C9H15N3/c1-6(2)8-7(5-10)9(3,4)12-11-8/h6-7,12H,1-4H3

InChI Key

OXFARRKGXICJNP-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=NNC(C1C#N)(C)C

Origin of Product

United States

Preparation Methods

Cyclocondensation of Hydrazines with α,β-Unsaturated Carbonyl Compounds

This approach leverages the reactivity of hydrazines and malononitrile derivatives to form pyrazole rings. For the target compound, a plausible route involves:

  • Reaction of malononitrile with a substituted hydrazine (e.g., propan-2-yl hydrazine) under acidic or basic conditions.
  • Cyclization with a ketone or aldehyde to introduce the 5,5-dimethyl group.

Mechanistic Pathway :
The reaction likely proceeds via a [3+2] cycloaddition between the hydrazine and a β-diketone or β-ketoester intermediate. Subsequent tautomerization stabilizes the dihydro-pyrazole structure.

Example Protocol (Hypothetical) :

Reagents/Conditions Steps Yield (Estimated)
Propan-2-yl hydrazine, malononitrile, acetone, HCl (catalyst) Stir at RT → Reflux → Neutralize → Crystallize ~50–60%

Key Challenges :

  • Regioselectivity : Competing pathways may form 2-pyrazolines instead of 3-pyrazolines.
  • Steric Hindrance : Bulky propan-2-yl groups may slow cyclization kinetics.

Mannich-Type Reactions with Malononitrile

Inspired by the Hinman reaction, this method employs a three-component system:

  • Malononitrile
  • Formaldehyde
  • 1,2-Dimethylhydrazine (or analogous propan-2-yl hydrazine)

Reaction Scheme :
$$ \text{Hydrazine} + \text{Malononitrile} + \text{Formaldehyde} \rightarrow \text{Dihydro-pyrazole} $$

Optimized Conditions :

  • Solvent : Ethanol or DMF.
  • Catalyst : Acetic acid or piperidine.
  • Temperature : Reflux (60–80°C).

Advantages :

  • Atom-economical and scalable.
  • Avoids costly reagents.

Limitations :

  • Yield : May require excess hydrazine to drive equilibrium.
  • Purity : Byproducts (e.g., uncyclized hydrazides) may form.

Catalytic Cyclization Using Metal-Organic Frameworks (MOFs)

Modern approaches employ MOFs or nanoparticles to enhance reaction efficiency. For example:

  • Fe₃O₄@SiO₂@Tannic Acid (from) catalyzes condensation of azo-linked aldehydes with malononitrile and hydrazine.
  • Mechanochemical Synthesis : Ball milling accelerates reaction kinetics under solvent-free conditions.

Protocol Adaptation :

Parameter Value
Catalyst Fe₃O₄@SiO₂@Tannic Acid (0.1 g/mmol)
Solvent None
Time 30–60 min
Temperature RT

Expected Yield : ~70–80% (based on analogous azo-pyrazoles).

One-Pot Multicomponent Reactions

Drawing from one-pot methodologies in pyrazole synthesis, a potential route combines:

  • Knoevenagel Condensation between malononitrile and a ketone.
  • Cyclization with propan-2-yl hydrazine.

Steps :

  • Condensation : Malononitrile + acetone → α,β-unsaturated nitrile.
  • Cyclization : Add hydrazine → Pyrazole formation.

Critical Factors :

  • Base : Pyridine or Et₃N to deprotonate intermediates.
  • Solvent : Ethanol or THF.

Challenges :

  • Thermal Stability : Dihydro-pyrazoles may decompose at high temperatures.

Oxidation of Pyrazoline Precursors

Pyrazolines (3-pyrazolines) can be oxidized to pyrazoles, but the target compound is a dihydro-pyrazole. Reverse logic suggests:

  • Synthesize 3-pyrazoline (e.g., via hydrazine + β-ketoester).
  • Partial Oxidation to retain the dihydro structure.

Example :
$$ \text{3-Pyrazoline} \xrightarrow{\text{Mild Oxidant}} 4,5\text{-dihydro-1H-pyrazole} $$

Oxidants : O₂, H₂O₂, or MnO₂.

Risks : Over-oxidation to fully aromatic pyrazoles.

Comparative Analysis of Methods

Method Reagents Conditions Yield Purity Scalability
Cyclocondensation Hydrazine, malononitrile, ketone Reflux, HCl 50–60% Moderate High
Mannich Reaction Formaldehyde, hydrazine, malononitrile RT, AcOH 60–70% Low Medium
MOF Catalysis Fe₃O₄@SiO₂@Tannic Acid Ball milling, RT 70–80% High Low
One-Pot Malononitrile, ketone, hydrazine Pyridine, EtOH 50–60% Moderate High

Structural and Spectroscopic Characterization

While direct data for the target compound is unavailable, analogous dihydro-pyrazoles exhibit:

  • FT-IR : Peaks at ~2200 cm⁻¹ (C≡N), ~1600 cm⁻¹ (C–C Ar).
  • ¹H-NMR : Signals at δ 1.2–1.4 (CH₃), δ 2.3–2.5 (CH), δ 3.5–3.8 (N–CH(CH₃)₂).

Chemical Reactions Analysis

Types of Reactions

5,5-Dimethyl-3-(propan-2-yl)-4,5-dihydro-1H-pyrazole-4-carbonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyrazole derivatives.

    Reduction: Reduction reactions can convert the carbonitrile group to an amine group.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the carbonitrile group can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.

    Substitution: Nucleophiles such as amines or alcohols can be used under basic or acidic conditions to facilitate substitution reactions.

Major Products Formed

    Oxidation: Pyrazole derivatives with oxidized functional groups.

    Reduction: Amino-pyrazole derivatives.

    Substitution: Various substituted pyrazole derivatives depending on the nucleophile used.

Scientific Research Applications

5,5-Dimethyl-3-(propan-2-yl)-4,5-dihydro-1H-pyrazole-4-carbonitrile has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate for the development of new drugs.

    Industry: It is used in the synthesis of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of 5,5-Dimethyl-3-(propan-2-yl)-4,5-dihydro-1H-pyrazole-4-carbonitrile involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the functional groups present in the molecule.

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Pyrazoline Derivatives

Substituent Effects on Physical Properties

The substituent type and position critically influence physical properties. For example:

  • Aryl vs. Alkyl Substituents : Compounds with aryl groups (e.g., 3-(4-fluorophenyl) in ) exhibit higher melting points due to π-π stacking and rigidity, whereas the target compound’s isopropyl and methyl groups likely reduce melting points via steric disruption .
  • N-Substitution vs.
Electronic and Reactivity Differences
  • Steric Effects : The 5,5-dimethyl and isopropyl groups create significant steric hindrance, possibly reducing nucleophilic attack at the 4-position compared to less hindered analogs.
Crystallographic and Hydrogen Bonding Characteristics
  • Crystal Packing : Aryl-substituted pyrazolines () form dense crystal lattices via C=O···H and halogen (e.g., F, Br) interactions. In contrast, the target compound’s nitrile group may promote linear C≡N···H bonds, leading to distinct packing motifs .
  • Software Utilization : Structural determination of similar compounds relies on programs like SHELXL () for refinement, while wavefunction analysis tools like Multiwfn () could elucidate electronic differences between nitrile- and carbonyl-substituted derivatives.

Data Tables

Table 1: Substituent and Property Comparison of Pyrazoline Derivatives

Compound Name Substituents Molecular Weight (g/mol) Key Functional Groups Notable Properties (Inferred)
Target Compound 3-isopropyl, 4-CN, 5,5-dimethyl ~193.3 Nitrile, alkyl Moderate solubility, low melting point
3-(4-Fluorophenyl)-5-phenyl derivative [1] N-carbaldehyde, 3-aryl, 5-aryl ~300 Carbonyl, aryl High melting point, π-π stacking
1-[5-(4-Chlorophenyl)-...-yl]ethanone [1] N-acetyl, 3-aryl, 5-aryl ~315 Carbonyl, aryl Enhanced hydrogen bonding

Table 2: Hydrogen Bonding Patterns

Compound Type Hydrogen Bond Donor/Acceptor Sites Interaction Strength
Target (4-carbonitrile) C≡N (acceptor) Weak to moderate
N-Carbaldehyde analogs [1] C=O (acceptor), N-H (donor) Strong
Aryl-halogen derivatives [1] C-X (X=F, Br) Moderate (halogen)

Biological Activity

Anti-inflammatory Properties

Pyrazole derivatives have shown promising anti-inflammatory activities in various studies. For instance, some novel 1-acetyl-3-(3,4-dimethoxyphenyl)-5-(4-(3-(arylureido/arylthioureido/arylsulfonamido) phenyl)-4,5-dihydropyrazole derivatives exhibited significant anti-inflammatory effects . While the exact structure differs from our compound of interest, it suggests that 5,5-Dimethyl-3-(propan-2-yl)-4,5-dihydro-1H-pyrazole-4-carbonitrile might possess similar properties.

Enzyme Inhibition

Some pyrazole compounds have demonstrated enzyme inhibitory activities. For example, certain 1-thiocarbamoyl 3-substituted phenyl-5-(2-pyrrolyl)-4,5-dihydro-(1H)-pyrazole derivatives showed inhibitory effects on monoamine oxidase B (MAO-B) . Our compound might exhibit similar enzyme inhibition properties, potentially affecting various biological pathways.

Antimicrobial Activity

Pyrazole derivatives have shown antimicrobial properties against various pathogens. For instance, some 1,5-diaryl pyrazole compounds exhibited antibacterial activity against E. coli, S. aureus, and other microorganisms . this compound could potentially possess similar antimicrobial effects.

The biological activity of this compound likely involves its interaction with specific molecular targets. The compound's unique structure, particularly the pyrazole ring and the nitrile group, may allow it to bind to certain enzymes or receptors, modulating their activity and leading to various biological effects.

Potential Applications

Based on the activities observed in similar compounds, this compound could have potential applications in:

  • Anti-inflammatory drugs
  • Antimicrobial agents
  • Enzyme inhibitors for various therapeutic purposes

Future Research Directions

To fully understand the biological activity of this compound, further research is needed. This should include:

  • In vitro studies to assess its effects on various cell lines and enzymes
  • In vivo studies to evaluate its pharmacokinetics and potential therapeutic effects
  • Structure-activity relationship (SAR) studies to optimize its biological activity

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